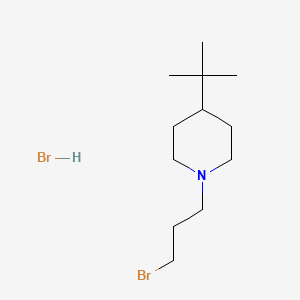
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromopropyl group attached to the piperidine ring, along with a tert-butyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylpiperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biochemical processes. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)piperidine hydrobromide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
4-tert-Butylpiperidine: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.
1-(3-Chloropropyl)-4-tert-butylpiperidine hydrobromide: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and selectivity in chemical reactions.
Uniqueness
1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is unique due to the presence of both the bromopropyl and tert-butyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C12H25Br2N |
|---|---|
Peso molecular |
343.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-tert-butylpiperidine;hydrobromide |
InChI |
InChI=1S/C12H24BrN.BrH/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13;/h11H,4-10H2,1-3H3;1H |
Clave InChI |
AOUBEBVYHABHHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCN(CC1)CCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



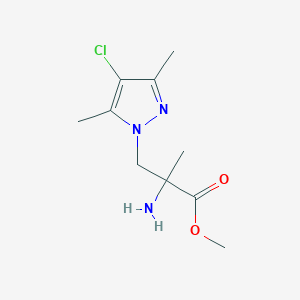
![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

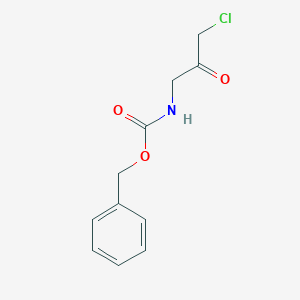
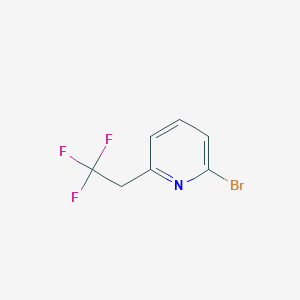
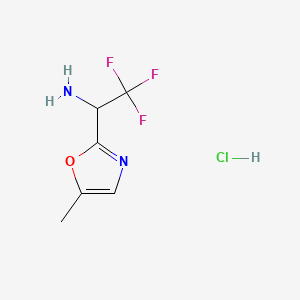

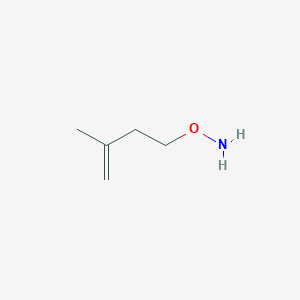
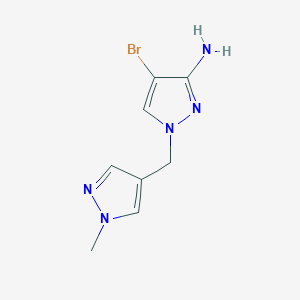
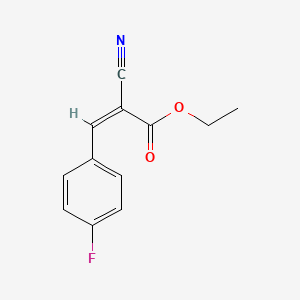
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
